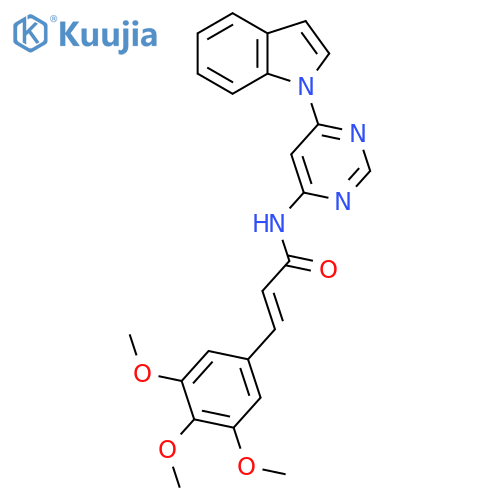Cas no 1428382-02-8 ((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

1428382-02-8 structure
商品名:(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- F6433-0125
- (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- (E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- AKOS024557907
- VU0548994-1
- 1428382-02-8
-
- インチ: 1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+
- InChIKey: MPGBKQUSLJVVKU-CMDGGOBGSA-N
- ほほえんだ: O(C)C1C(=CC(/C=C/C(NC2=CC(=NC=N2)N2C=CC3C=CC=CC2=3)=O)=CC=1OC)OC
計算された属性
- せいみつぶんしりょう: 430.16410520g/mol
- どういたいしつりょう: 430.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6433-0125-30mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-50mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-2μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-40mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-4mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-20mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-3mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-5mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-10μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6433-0125-20μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 20μmol |
$79.0 | 2023-09-09 |
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
1428382-02-8 ((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 249916-07-2(Borreriagenin)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
